![molecular formula C12H19NO4 B6163883 (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2227198-59-4](/img/no-structure.png)

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

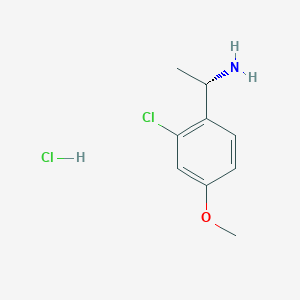

“(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid” is a chemical compound with the CAS Number: 2343963-98-2 . It has a molecular weight of 255.31 . The IUPAC name for this compound is (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid .

Synthesis Analysis

The synthesis of such compounds often involves enantioselective C–H functionalization of bicyclo[1.1.1]pentanes . This process uses donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex to create new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes . This method allows highly strained molecules to undergo direct C–H insertion without losing the integrity of their carbocyclic framework .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H18FNO4 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 259.27 . Other specific physical and chemical properties are not available in the search results.Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves the protection of the amine group, followed by the addition of the bicyclo[1.1.1]pentane moiety, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "tert-butyl 2-aminoacetate", "bicyclo[1.1.1]pentane", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide" ], "Reaction": [ "Protect the amine group of tert-butyl 2-aminoacetate by reacting it with di-tert-butyl dicarbonate and triethylamine in dichloromethane to yield tert-butyl 2-[(tert-butoxy)carbonylamino]acetate.", "Add bicyclo[1.1.1]pentane to tert-butyl 2-[(tert-butoxy)carbonylamino]acetate in methanol and sodium hydroxide to yield (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid.", "Deprotect the amine group of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid by reacting it with sodium hydroxide in methanol to yield the final product." ] } | |

CAS RN |

2227198-59-4 |

Product Name |

(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid |

Molecular Formula |

C12H19NO4 |

Molecular Weight |

241.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.